Cas no 77867-47-1 (Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate)

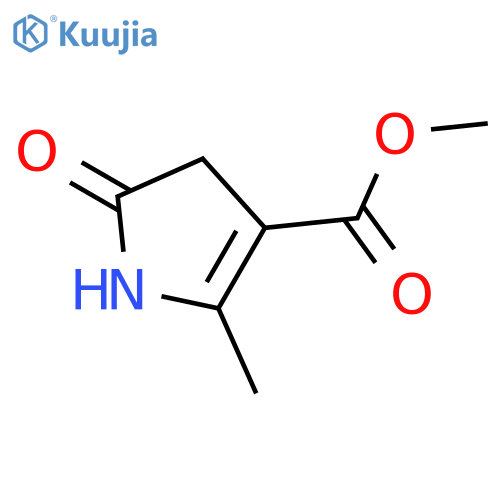

77867-47-1 structure

商品名:Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

- 2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLIC ACID METHYL ESTER

- 2-Methyl-5-aminobenzoicacidmethylester

- 4,5-Dihydro-2-methyl-5-oxopyrrol-3-carbonsaeuremethylester

- 5-Amino-2-methyl-benzoesaeure-methylester

- 5-amino-2-methylbenzoic acid methyl ester

- 5-Amino-2-methyl-benzoic acid methyl ester

- AG-E-35185

- AGN-PC-003IPJ

- ANW-50373

- CTK4D9114

- methyl 2-methyl-5-aminobenzoate

- methyl 2-methyl-5-oxo-2-pyrroline-3-carboxylate

- methyl 3-amino-6-methylbenzoate

- AKOS000297050

- CS-0317177

- EU-0045195

- 77867-47-1

- methyl2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

- SR-01000495314-1

- methyl 5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylate

- SR-01000495314

- CDA86747

- 1L-045

- MFCD00244305

- METHYL 2-METHYL-5-OXO-1,4-DIHYDROPYRROLE-3-CARBOXYLATE

- STK396881

-

- MDL: MFCD00244305

- インチ: InChI=1S/C7H9NO3/c1-4-5(7(10)11-2)3-6(9)8-4/h3H2,1-2H3,(H,8,9)

- InChIKey: MIOWHNMUNHLDDK-UHFFFAOYSA-N

- ほほえんだ: CC1=C(CC(=O)N1)C(=O)OC

計算された属性

- せいみつぶんしりょう: 155.058243149g/mol

- どういたいしつりょう: 155.058243149g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 242

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.4

- トポロジー分子極性表面積: 55.4Ų

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 326.4±42.0 °C at 760 mmHg

- フラッシュポイント: 151.2±27.9 °C

- じょうきあつ: 0.0±0.7 mmHg at 25°C

Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB341017-100 mg |

Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate; . |

77867-47-1 | 100MG |

€208.80 | 2022-06-10 | ||

| A2B Chem LLC | AI74516-1mg |

methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate |

77867-47-1 | >90% | 1mg |

$201.00 | 2024-04-19 | |

| Apollo Scientific | OR32412-500mg |

Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate |

77867-47-1 | tech | 500mg |

£539.00 | 2025-02-20 | |

| A2B Chem LLC | AI74516-5g |

methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate |

77867-47-1 | >90% | 5g |

$4744.00 | 2024-04-19 | |

| Apollo Scientific | OR32412-5g |

Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate |

77867-47-1 | tech | 5g |

£4312.00 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1387847-1g |

Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate |

77867-47-1 | 95+% | 1g |

¥9745.00 | 2024-07-28 | |

| abcr | AB341017-500mg |

Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, 90%; . |

77867-47-1 | 90% | 500mg |

€678.60 | 2025-02-15 | |

| abcr | AB341017-500 mg |

Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, 90%; . |

77867-47-1 | 90% | 500mg |

€678.60 | 2023-04-26 | |

| A2B Chem LLC | AI74516-5mg |

methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate |

77867-47-1 | >90% | 5mg |

$214.00 | 2024-04-19 | |

| Ambeed | A343518-1g |

Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate |

77867-47-1 | 95+% | 1g |

$1122.0 | 2024-04-17 |

Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate 関連文献

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

77867-47-1 (Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate) 関連製品

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:77867-47-1)Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

清らかである:99%

はかる:1g

価格 ($):1010.0